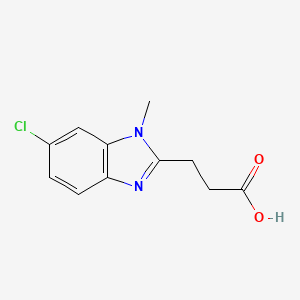

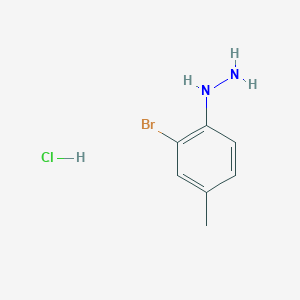

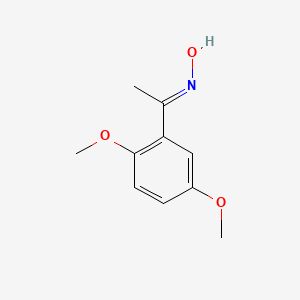

![molecular formula C20H18N4O B3034396 1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol CAS No. 168848-20-2](/img/structure/B3034396.png)

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol

Overview

Description

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol (1,1'-DP3M5HP) is a small molecule consisting of two phenyl rings, three methyl groups, and a hydroxy group attached to a pyrazol nucleus. It is a type of pyrazole, which is a nitrogen-containing heterocyclic compound. 1,1'-DP3M5HP has been studied extensively in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

Antibacterial and Antioxidant Activities

- Synthesis and Biological Activities : Pyrazole derivatives, including 1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol, have been synthesized and studied for their biological activities. Notably, these compounds have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. This is supported by the use of DFT and molecular orbital calculations for further understanding of these activities (Golea Lynda, 2021).

Tautomerism in NH-Pyrazoles

- Structural Analysis : NH-pyrazoles, which include similar structures to this compound, have been analyzed for their tautomeric behavior using X-ray crystallography and NMR spectroscopy. These studies provide insights into the structural and tautomeric properties in both solid and solution states of these compounds (P. Cornago et al., 2009).

Applications in Organic Synthesis

- Molecular Balance and π−π Stacking : Theoretical calculations have been performed on derivatives of pyrazoles like this compound to evaluate their role in measuring π−π stacking interactions. This research contributes to the understanding of molecular interactions in organic synthesis (I. Alkorta et al., 2008).

Novel Synthetic Routes

- Synthesis of Derivatives : Research has been conducted on synthesizing novel derivatives of pyrazoles, which can include compounds like this compound. These studies explore new synthetic routes and contribute to the diversification of pyrazole-based compounds (Baliram S. Hote et al., 2014).

Antimicrobial Activities

- Antimicrobial and Antibacterial Properties : Various studies have highlighted the antimicrobial and antibacterial activities of pyrazole derivatives. This includes work on compounds structurally related to this compound, thereby indicating potential applications in combating microbial and bacterial infections (Ishak Bildirici et al., 2007).

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

The compound, also known as 5,5’-dimethyl-2,2’-diphenyl-2H,2’H-[3,4’-bipyrazole]-3’-ol, is a pyrazole derivative . Pyrazoles are known to interact with several targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolism .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit the activity of monoamine oxidase (MAO) , an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of these neurotransmitters, potentially affecting mood and behavior .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, includingantibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Heterocyclic compounds like pyrazoles are known to have improvements in salt formation properties and solubility, which can enhance pharmacokinetic parameters . A study on a similar pyrazoline derivative showed good uptake at the tumor site, indicating potential bioavailability .

Result of Action

For instance, some pyrazole derivatives have been reported to exhibit neurotoxic potentials , leading to behavioral changes and body movement impairment . Other pyrazole derivatives have shown antitumor activities , suggesting potential effects on cell proliferation .

Action Environment

The synthesis of pyrazole derivatives can be influenced by various factors, including the use of different catalysts and ‘environment-friendly’ procedures . These factors could potentially influence the properties of the final compound, including its action and stability.

Biochemical Analysis

Biochemical Properties

1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with AchE can lead to significant changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol has been shown to interact with proteins involved in oxidative stress responses, such as those producing reactive oxygen species (ROS) like nitric oxide and superoxide . These interactions highlight the compound’s potential in modulating oxidative stress and related cellular damage.

Cellular Effects

1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AchE affects nerve impulse transmission, leading to changes in cellular behavior and function . Moreover, its role in modulating oxidative stress responses can impact gene expression and cellular metabolism by altering the levels of ROS and other related molecules . These effects can lead to changes in cell viability, proliferation, and overall cellular health.

Molecular Mechanism

The molecular mechanism of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of AchE, inhibiting its activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged nerve impulses and altered neural communication. Additionally, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can interact with proteins involved in oxidative stress responses, leading to changes in ROS levels and subsequent effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and oxidative stress responses without causing significant toxicity . At higher doses, it may lead to toxic effects, including impaired nerve impulse transmission and oxidative damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism . The compound’s ability to modulate ROS levels can influence metabolic flux and the levels of various metabolites . These interactions can lead to changes in cellular energy production, redox balance, and overall metabolic health.

Transport and Distribution

Within cells and tissues, 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes .

Properties

IUPAC Name |

5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-14-13-18(23(21-14)16-9-5-3-6-10-16)19-15(2)22-24(20(19)25)17-11-7-4-8-12-17/h3-13,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZINFISJNLCQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701186072 | |

| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172889-30-4 | |

| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine](/img/structure/B3034316.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)

![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)